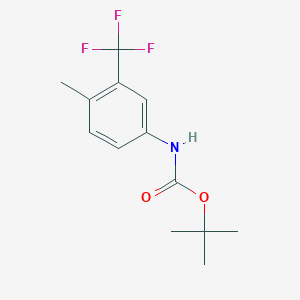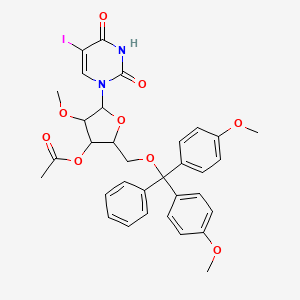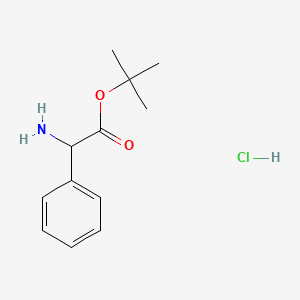
1-(6-Bromo-2,3-difluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-2,3-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O It features a bromine atom and two fluorine atoms attached to a phenyl ring, with an ethanol group at the para position relative to the bromine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-2,3-difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorophenyl ethanol. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF), sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: 1-(6-Bromo-2,3-difluorophenyl)acetaldehyde, 1-(6-Bromo-2,3-difluorophenyl)acetic acid.
Reduction: 1-(2,3-Difluorophenyl)ethanol.
Substitution: 1-(6-Azido-2,3-difluorophenyl)ethanol, 1-(6-Methoxy-2,3-difluorophenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(6-Bromo-2,3-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-2,3-difluorophenyl)ethanol depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.
Comparación Con Compuestos Similares
1-(6-Bromo-2,3-difluorophenyl)ethanol can be compared with other similar compounds such as:
1-(2,3-Difluorophenyl)ethanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(6-Bromo-2-fluorophenyl)ethanol: Has only one fluorine atom, which can affect its chemical properties and applications.
1-(6-Bromo-3,4-difluorophenyl)ethanol: The position of the fluorine atoms is different, potentially leading to variations in reactivity and interactions with biological targets.
Propiedades
Número CAS |
1232407-69-0 |
|---|---|
Fórmula molecular |
C8H7BrF2O |
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
1-(6-bromo-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 |
Clave InChI |
BPGWNXPISPXEJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1F)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)
![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)

![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)









![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
